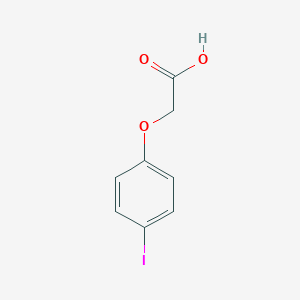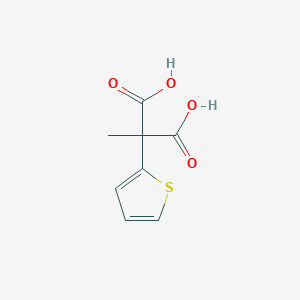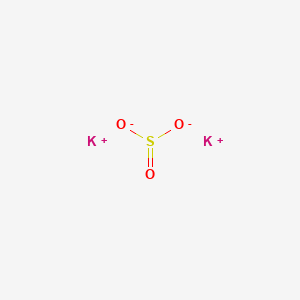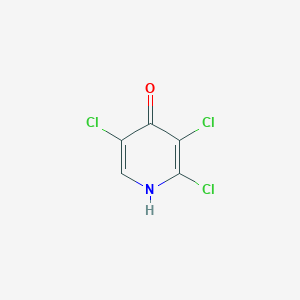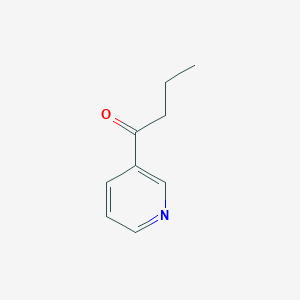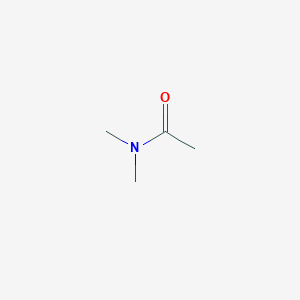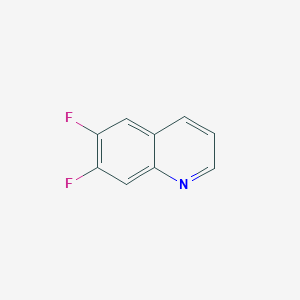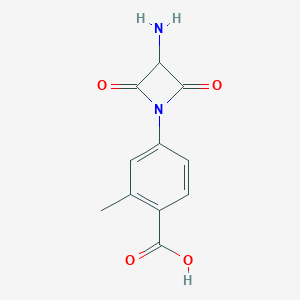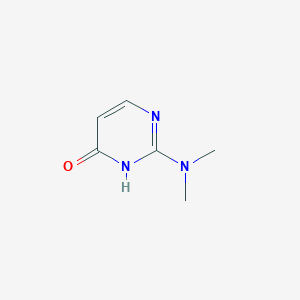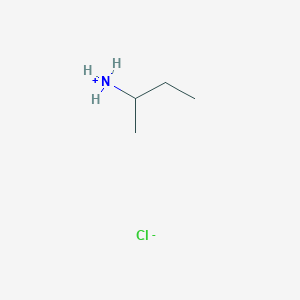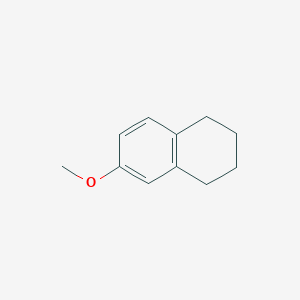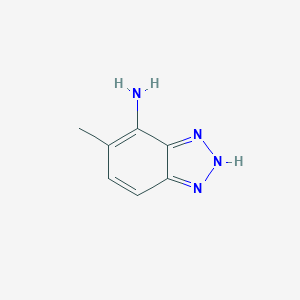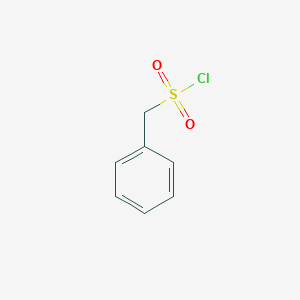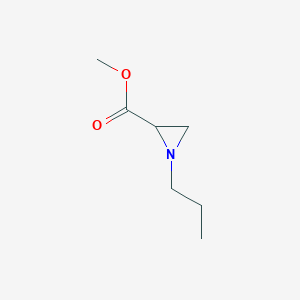
Methyl 1-propylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-propylaziridine-2-carboxylate (MPAC) is a chemical compound that has been studied extensively for its potential in various scientific research applications. This compound is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. MPAC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research studies.
Wirkmechanismus
The mechanism of action of Methyl 1-propylaziridine-2-carboxylate is not yet fully understood. However, studies have shown that Methyl 1-propylaziridine-2-carboxylate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 1-propylaziridine-2-carboxylate may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemische Und Physiologische Effekte
Methyl 1-propylaziridine-2-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that Methyl 1-propylaziridine-2-carboxylate can induce DNA damage and apoptosis in cancer cells, leading to their death. Methyl 1-propylaziridine-2-carboxylate has also been found to inhibit the growth of various types of bacteria, including both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its potential toxicity. Methyl 1-propylaziridine-2-carboxylate has been found to be toxic to both cancer cells and normal cells, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl 1-propylaziridine-2-carboxylate. One area of research that holds promise is the development of new cancer treatments based on the use of Methyl 1-propylaziridine-2-carboxylate. Another area of research is the development of new antibiotics based on the antimicrobial properties of Methyl 1-propylaziridine-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-propylaziridine-2-carboxylate and its potential toxicity.
Synthesemethoden
The synthesis of Methyl 1-propylaziridine-2-carboxylate is a complex process that involves several steps. The first step is the formation of a precursor compound known as 1-propylaziridine-2-carboxylic acid, which is then reacted with methanol to produce Methyl 1-propylaziridine-2-carboxylate. This process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure the formation of high-quality Methyl 1-propylaziridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-propylaziridine-2-carboxylate has been studied extensively for its potential in various scientific research applications. One area of research where Methyl 1-propylaziridine-2-carboxylate has shown promise is in the field of cancer research. Studies have shown that Methyl 1-propylaziridine-2-carboxylate has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in the development of new cancer treatments. Methyl 1-propylaziridine-2-carboxylate has also been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
131389-78-1 |
|---|---|
Produktname |
Methyl 1-propylaziridine-2-carboxylate |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl 1-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BDKDUHBURMRWLZ-UHFFFAOYSA-N |
SMILES |
CCCN1CC1C(=O)OC |
Kanonische SMILES |
CCCN1CC1C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



